2,5-二碘对苯二甲酸

描述

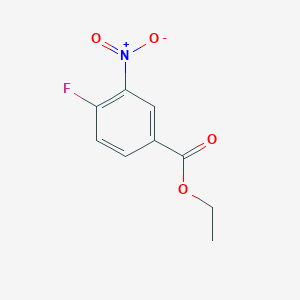

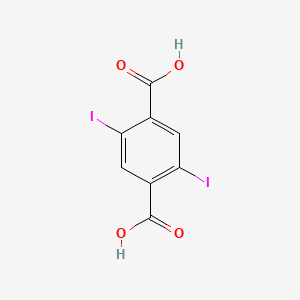

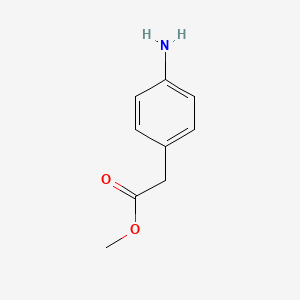

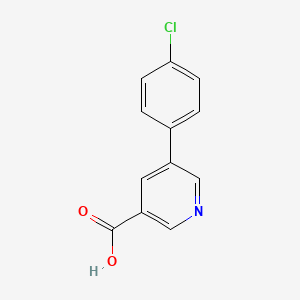

2,5-Diiodoterephthalic acid is a chemical compound with the molecular formula C8H4I2O4 and a molecular weight of 417.92 . It is of special interest in the field of materials science because of its symmetric sets of oxygen donor functional groups .

Synthesis Analysis

The synthesis of 2,5-Diiodoterephthalic acid involves the neutralization of 2,5-dihydroxyterephthalic acid in the Li–Na system . This process enables the preparation of the mixed phase Na2Li2C8H2O6 and its testing electrochemically vs. Li .Molecular Structure Analysis

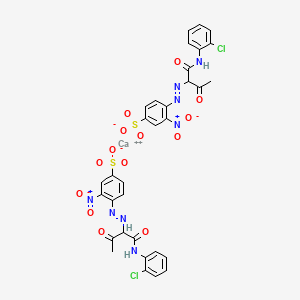

The molecular structure of 2,5-Diiodoterephthalic acid involves various inorganic motifs with discrete LiO4 tetrahedra, Li2O6 dimers of edge-sharing LiO4 tetrahedra, 1∞ [NaO4] −7 1-D chains of edge-sharing NaO6 octahedra, and [Li2Na2O14] 24− clusters of LiO4 tetrahedra and NaO6 octahedra .Chemical Reactions Analysis

The chemical reactions involving 2,5-Diiodoterephthalic acid are predominantly governed by the nature of the organic linker ligands connecting the metal centers . These ligands are mostly responsible for the system of non-covalent interactions with the substrates .Physical And Chemical Properties Analysis

2,5-Diiodoterephthalic acid has a boiling point of 482.7±45.0 °C (Predicted), a density of 2.634±0.06 g/cm3 (Predicted), and a pKa of 1.80±0.10 (Predicted) .科学研究应用

阻燃应用

2,5-二碘对苯二甲酸已被探索用于制备阻燃剂。Benin、Durganala和Morgan(2012)合成了二甲基对苯二甲酸酯的衍生物,包括二甲基2,5-二碘对苯二甲酸酯,用于生产阻燃剂。这些化合物,特别是从中衍生的硼酸酯和膦酸酯以及它们的酸,表现出显著的热释放减少。这归因于涉及炭形成的凝聚相机制。这些化合物还与热塑性聚氨酯进行了测试,显示出明显的阻燃性降低,特别是与硼酸(Benin, Durganala, & Morgan, 2012)。

发光配位聚合物

Zaguzin等人(2022)报道了2,5-二碘对苯二甲酸在发光配位聚合物开发中的应用。他们合成了结合Ln3+和2,5-二碘对苯二甲酸的新配位聚合物,展示了独特的结构和发光特性。这些聚合物在材料科学中具有应用,特别是在需要特定发光行为的领域(Zaguzin et al., 2022)。

聚合物合成

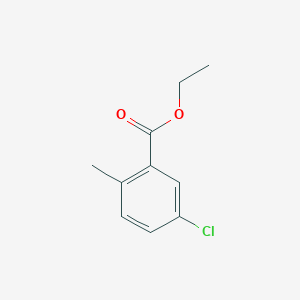

Short等人(2018)利用对苯二甲酸的衍生物,包括2,5-二羟基对苯二甲酸和2,5-二甲氧基对苯二甲酸,合成了芳香族聚酯。这些聚合物是用不同长度的线性二元醇共聚物制备的,具有一系列玻璃化转变温度,表明在聚合物技术中具有多样的潜在应用(Short et al., 2018)。

均相氧化研究

Zuo等人(2016)和Zuo等人(2017)的研究集中在将5-羟甲基糠醛氧化为2,5-呋喃二甲酸,这是一种潜在的非邻苯二甲酸基生物质替代品。他们的研究提供了优化2,5-呋喃二甲酸产率的见解,这对其在可持续塑料生产中的应用至关重要(Zuo et al., 2016); (Zuo et al., 2017)。

电子和光谱特性表征

像Bardak等人(2016)的研究提供了对相关化合物如异苯二甲酸的结构、电子和光谱特性的全面分析。这项研究有助于更深入地了解这类化合物的相互作用行为,这可以扩展到对2,5-二碘对苯二甲酸的研究(Bardak et al., 2016)。

作用机制

In its partially (–2H) or totally (–4H) deprotonated form, 2,5-Diiodoterephthalic acid acts as an efficient organic ligand, making the synthesis of numerous coordination polymers possible . It exhibits dual redox-active properties, which make it very interesting as an electrode material when combined with alkali and alkaline-earth elements .

安全和危害

未来方向

The future directions for 2,5-Diiodoterephthalic acid involve its use in the field of materials science, particularly in the synthesis of numerous coordination polymers . Its dual redox-active properties make it a potential candidate for use as an electrode material when combined with alkali and alkaline-earth elements .

属性

IUPAC Name |

2,5-diiodoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4I2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNGRUVXBDBCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)C(=O)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613187 | |

| Record name | 2,5-Diiodobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diiodoterephthalic acid | |

CAS RN |

20856-80-8 | |

| Record name | 2,5-Diiodobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)